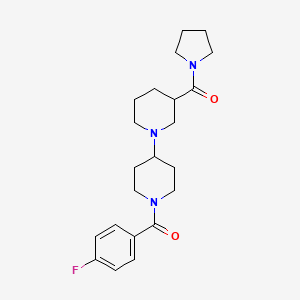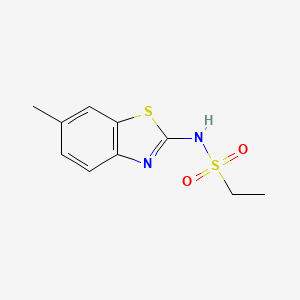![molecular formula C18H18N2O3 B5294125 5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as DMMDA-2 or 2,5-dimethoxy-4-methylamphetamine. The chemical structure of DMMDA-2 is composed of a phenoxy group, a methoxyphenyl group, and an oxadiazole ring. In recent years, DMMDA-2 has gained significant attention due to its potential therapeutic applications, and
作用機序
The mechanism of action of DMMDA-2 is not fully understood, but studies have shown that it exhibits its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, DMMDA-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation.
Biochemical and Physiological Effects
DMMDA-2 has been shown to exhibit various biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain in animal models, and it has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, DMMDA-2 has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of DMMDA-2 is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, DMMDA-2 has been shown to exhibit anti-cancer and neuroprotective properties, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of DMMDA-2 is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
将来の方向性
There are several future directions for research on DMMDA-2. One of the main areas of research is to further study its mechanism of action and explore its potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosage and administration of DMMDA-2 for different diseases. Furthermore, future research should focus on developing new synthesis methods for DMMDA-2 and exploring its potential applications in other fields of scientific research, such as material science and nanotechnology.
Conclusion
In conclusion, DMMDA-2 is a chemical compound that has gained significant attention due to its potential therapeutic applications. It exhibits potent anti-inflammatory and analgesic effects, and has also been shown to exhibit anti-cancer and neuroprotective properties. While there are still limitations to its use, further research on DMMDA-2 is needed to fully understand its potential applications and develop new synthesis methods.
合成法
DMMDA-2 can be synthesized using various methods, with the most common approach being the reaction of 3,4-dimethylphenol with 3-methoxybenzaldehyde in the presence of sodium hydride and 1,2,4-oxadiazole-5-carboxylic acid chloride. The reaction results in the formation of DMMDA-2 as a white solid that can be purified using column chromatography.
科学的研究の応用
DMMDA-2 has been studied for its potential applications in various fields of scientific research. One of the most promising areas is its use as a potential therapeutic agent for the treatment of various diseases. Studies have shown that DMMDA-2 exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, DMMDA-2 has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-8-16(9-13(12)2)22-11-17-19-18(20-23-17)14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDWXAQVVKYLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)
![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)

![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)